molecular formula C5H11ClNO4P B14328424 (1-Chloropropylideneamino) dimethyl phosphate CAS No. 111737-71-4

(1-Chloropropylideneamino) dimethyl phosphate

Cat. No.: B14328424
CAS No.: 111737-71-4
M. Wt: 215.57 g/mol
InChI Key: SPMKCWXDCCPCPF-UHFFFAOYSA-N
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Description

(1-Chloropropylideneamino) dimethyl phosphate is an organophosphorus compound with the molecular formula C5H11ClNO4P. It is characterized by the presence of a chloropropylideneamino group attached to a dimethyl phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropylideneamino) dimethyl phosphate typically involves the reaction of chloropropylideneamine with dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and phosphite esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Mechanism of Action

The mechanism of action of (1-Chloropropylideneamino) dimethyl phosphate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in phosphorylation reactions, transferring phosphate groups to other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloropropylideneamino) dimethyl phosphate is unique due to the combination of its chloropropylideneamino and phosphate ester functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications .

Properties

CAS No.

111737-71-4

Molecular Formula

C5H11ClNO4P

Molecular Weight

215.57 g/mol

IUPAC Name

(1-chloropropylideneamino) dimethyl phosphate

InChI

InChI=1S/C5H11ClNO4P/c1-4-5(6)7-11-12(8,9-2)10-3/h4H2,1-3H3

InChI Key

SPMKCWXDCCPCPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOP(=O)(OC)OC)Cl

Origin of Product

United States

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